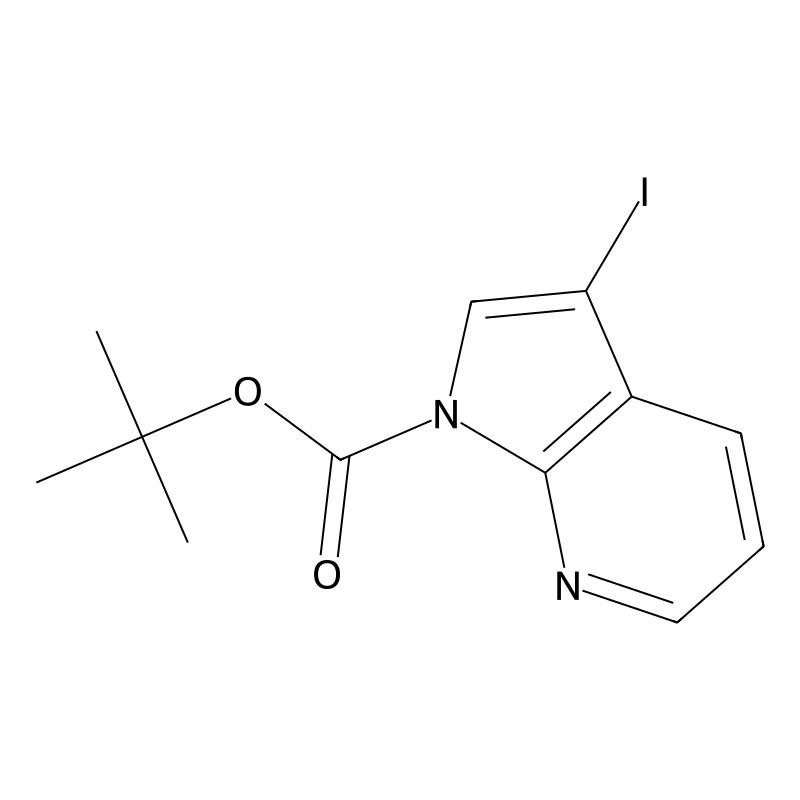

1-Boc-3-Iodo-7-azaindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Medicinal Chemistry:

Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (Tert-butyl 3-iodo-PyoBC) possesses a unique heterocyclic scaffold, making it an attractive candidate for exploring new drug leads in medicinal chemistry. The presence of the iodine group allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents that could modulate biological activity. Studies have shown Tert-butyl 3-iodo-PyoBC to exhibit promising antiproliferative activity against various cancer cell lines, suggesting its potential as a starting point for developing novel anticancer agents [].

Applications in Organic Synthesis:

Tert-butyl 3-iodo-PyoBC serves as a valuable building block in organic synthesis due to the versatility of the iodo group. The carbon-iodine bond can be readily cleaved and replaced with other functionalities using various transition-metal catalyzed cross-coupling reactions. This allows for the efficient construction of structurally diverse and complex molecules with potential applications in drug discovery,材料化学 (cáiliào huàxué, materials chemistry), and other areas of organic chemistry [].

1-Boc-3-Iodo-7-azaindole is a synthetic compound characterized by its unique structure, which includes a 7-azaindole framework with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine substituent at the third position. The molecular formula of this compound is C₁₂H₁₃I N₂O₂, and it has a molecular weight of approximately 344.15 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are essential for synthesizing more complex molecules. For instance, it can be reacted with boronates to form substituted derivatives .

- Nucleophilic Substitution: The iodine atom in 1-Boc-3-Iodo-7-azaindole can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis .

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 3-iodo-7-azaindole, which can then participate in further functionalization .

The 7-azaindole core structure has been extensively studied for its biological activity, particularly as a scaffold for kinase inhibitors. Compounds derived from 1-Boc-3-Iodo-7-azaindole have shown promise in inhibiting various kinases, which are critical targets in cancer therapy and other diseases. The structural modifications at the 3-position and the introduction of different substituents can significantly influence the biological activity and selectivity of these compounds .

Several methods have been developed for synthesizing 1-Boc-3-Iodo-7-azaindole:

- One-Pot Synthesis: A practical one-pot synthesis approach involves the selective O-methylation of 7-azaindole followed by a reaction with nucleophiles or cyanides to yield various derivatives .

- Palladium-Catalyzed Cross-Coupling: This method allows for the introduction of diverse substituents at the desired positions on the azaindole framework, enhancing its utility in drug discovery .

- Reissert-Henze Reaction: This reaction has been utilized to produce various substituted 7-azaindoles, including those with iodine substituents .

1-Boc-3-Iodo-7-azaindole is primarily used in medicinal chemistry for:

- Drug Development: Its derivatives are explored as potential drugs targeting kinases involved in cancer pathways.

- Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocycles and pharmaceutical compounds.

Interaction studies involving 1-Boc-3-Iodo-7-azaindole often focus on its binding affinity to various biological targets, particularly kinases. Molecular docking studies have predicted its binding modes within kinase ATP active sites, providing insights into structure–activity relationships that guide further optimization of its derivatives .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Boc-3-Iodo-7-azaindole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Azaindole | Basic structure without substitutions | Serves as a fundamental scaffold for further modifications |

| 3-Iodo-7-Azaindole | Iodine substitution at the third position | Lacks the Boc protection, making it more reactive |

| 5-Bromo-7-Azaindole | Bromine substitution at the fifth position | Different halogen may affect reactivity and selectivity |

| 6-Methyl-7-Azaindole | Methyl group at the sixth position | Alters electronic properties affecting biological activity |

| 4-Chloro-7-Azaindole | Chlorine substitution at the fourth position | May exhibit different pharmacological profiles |

1-Boc-3-Iodo-7-Azaindole stands out due to its combination of protective groups and halogen substitution, which enhances its stability and reactivity compared to other derivatives. Its unique structure allows for specific interactions with targets that are critical for therapeutic efficacy.

Chemical Synthesis Strategies

Bromomethane-Mediated Alkylation of Pyridine Precursors

Alkylation reactions using bromomethyl reagents are pivotal for constructing the 7-azaindole scaffold. For example, 2,6-bis(bromomethyl)pyridine reacts with tungsten thiometalates to form bisalkylated complexes, which can be further functionalized. In the case of 1-Boc-3-Iodo-7-azaindole, bromomethane derivatives facilitate the introduction of the Boc group via nucleophilic substitution. Key steps include:

- Reagents: 2,6-Bis(bromomethyl)pyridine, tert-butyl dicarbonate (Boc₂O), and NaH.

- Conditions: Anhydrous DMF, 0°C to room temperature, 12–24 hours.

- Yield: ~70–80% after purification.

This method benefits from high regioselectivity but requires stringent anhydrous conditions to avoid hydrolysis.

Enzymatic Halogenation Approaches Using RebH Variants

The RebH 3-LSR halogenase variant enables regioselective iodination of 7-azaindoles under mild conditions. This enzyme, coupled with the endogenous E. coli reductase AhpF, catalyzes C3 halogenation without external flavin reductases.

- Substrate Scope: Indoles, azaindoles, and anthranilamides.

- Conditions: Phosphate buffer (pH 7.4), 30°C, 24 hours.

- Yield: Up to 97% for brominated derivatives.

Table 1: Enzymatic Halogenation Efficiency with RebH 3-LSR

| Substrate | Halogen | Yield (%) |

|---|---|---|

| 7-Azaindole | Br | 95.6 |

| 5-Methyl-7-azaindole | I | 88.2 |

One-Pot Masuda Borylation-Suzuki Coupling Sequences

This method enables the synthesis of 3-aryl-7-azaindoles via sequential borylation and cross-coupling:

- Masuda Borylation: 7-Azaindole reacts with B₂pin₂ in the presence of Pd(OAc)₂ to form a boronate ester.

- Suzuki Coupling: The boronate couples with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄.

- Yield: 65–85% for bis(hetero)aryl products.

- Advantage: Avoids isolation of intermediates, enhancing atom economy.

The tert-butyloxycarbonyl protecting group in 1-Boc-3-Iodo-7-azaindole exhibits characteristic deprotection behavior that involves multiple mechanistic pathways and intermediate species formation [4]. The deprotection process typically begins with protonation of the carbamate oxygen or nitrogen, leading to the formation of distinct intermediate species with varying stability profiles [10].

Deprotection Mechanisms and Reagent Systems

Traditional deprotection protocols employ strong acids such as trifluoroacetic acid in dichloromethane, which provides reliable deprotection within 1-3 hours at room temperature [7] [9]. The mechanism proceeds through initial protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid intermediate [15]. Hydrochloric acid in methanol or ethyl acetate represents an alternative approach, typically requiring 2-4 hours for complete deprotection [9].

Recent developments have introduced oxalyl chloride-methanol systems as enhanced deprotection reagents, offering improved selectivity compared to traditional methods [16]. This system demonstrates particular effectiveness against structurally diverse N-Boc amines, with reactions completing within 3 hours at room temperature [16]. The mechanism involves formation of an isocyanate ester intermediate through addition reactions with the carbonyl unit of the carbamate [16].

Trimethylsilyl iodide followed by methanol treatment provides exceptionally mild deprotection conditions, particularly valuable when other deprotection methods prove too harsh for sensitive substrates [4]. This approach involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, followed by methanolysis and decarboxylation [4].

Table 1: Boc Deprotection Protocols and Reagent Specifications

| Reagent | Solvent | Temperature (°C) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | Room temperature | 1-3 hours | General |

| Hydrochloric acid (HCl) | Methanol/Ethyl acetate | Room temperature | 2-4 hours | General |

| Oxalyl chloride/methanol | Methanol | Room temperature | 3 hours | Enhanced |

| Trimethylsilyl iodide/methanol | Methanol | Room temperature | 2-6 hours | Mild conditions |

| Thermal deprotection | Methanol (flow chemistry) | 150 | 30 minutes | Selective (aromatic vs aliphatic) |

| Aluminum chloride (AlCl3) | Dichloromethane | Room temperature | 4-8 hours | Selective (N-Boc vs other groups) |

Intermediate Stability Analysis

The stability of intermediates formed during Boc deprotection varies significantly depending on the specific pathway and reaction conditions [10]. Protonated carbamate species exist in two primary tautomeric forms: carbonyl-protonated and nitrogen-protonated structures [10]. The carbonyl-protonated tautomer demonstrates greater stability, being approximately 20 kilojoules per mole more stable than the nitrogen-protonated counterpart in gas-phase conditions [10].

The tert-butyl cation intermediate represents the most unstable species in the deprotection sequence, with a half-life measured in microseconds under typical reaction conditions [15] [20]. This cation readily undergoes fragmentation to form isobutylene gas or participates in alkylation reactions with available nucleophiles [15]. The use of cation scavengers such as anisole or thioanisole effectively prevents unwanted alkylation side reactions [4].

Carbamic acid intermediates exhibit inherent instability due to rapid decarboxylation, typically decomposing within seconds to yield carbon dioxide and the free amine product [15]. The rate of decarboxylation depends on the electronic properties of the nitrogen substituent and the reaction environment [10].

Table 2: Intermediate Stability Parameters in Boc Deprotection

| Intermediate Type | Stability (relative) | Half-life at RT | Decomposition Products |

|---|---|---|---|

| tert-Butyl cation | Highly unstable | Microseconds | Isobutylene, alkylation products |

| Carbamic acid | Unstable (rapid decarboxylation) | Seconds | CO2, free amine |

| N-Boc protected amine (aromatic) | Stable under neutral conditions | Days to months | None under neutral pH |

| N-Boc protected amine (aliphatic) | Stable under neutral conditions | Days to months | None under neutral pH |

| Protonated carbamate (O-protonated) | More stable (20 kJ/mol lower) | Variable | CO2, t-butanol, amine |

| Protonated carbamate (N-protonated) | Less stable in gas phase | Variable | CO2, t-butanol, amine |

Selective Deprotection Strategies

Thermal deprotection in continuous flow systems enables selective removal of aromatic N-Boc groups while preserving aliphatic N-Boc functionalities [28]. This selectivity arises from differential activation energies, with aromatic systems requiring lower temperatures for deprotection due to enhanced stability of the resulting aromatic amine products [28]. Aluminum chloride provides selective cleavage of N-Boc groups in the presence of other protecting groups, making it valuable for orthogonal protection strategies [4].

Role of tert-Butyl Carbamate in Regioselective Reactions

The tert-butyl carbamate group in 1-Boc-3-Iodo-7-azaindole functions as both a protecting group and a directing group for regioselective transformations [22]. This dual functionality enables precise control over reaction regioselectivity while maintaining nitrogen protection throughout synthetic sequences [17].

Directing Group Effects in Metalation Reactions

The Boc group demonstrates exceptional directing ability in lithium diisopropylamide-mediated metalation reactions of azaindole systems [17]. Regioselective metalation occurs predominantly at the C-2 and C-6 positions, beta to the nitrogen atom, with selectivity ratios exceeding 15:1 [17]. The directing effect arises from coordination of the lithium cation to the carbonyl oxygen of the carbamate group, facilitating deprotonation at adjacent positions [17].

The metalation protocol typically employs 2.2 equivalents of lithium diisopropylamide in tetrahydrofuran at -78°C, followed by electrophile quenching to afford substituted products in 70-90% yields [17]. This methodology enables iterative functionalization through controlled annular directed metalation group isomerism, where the carbamoyl group can migrate from N-7 to N-1 position in the presence of catalytic amounts of chloroformate reagents [17].

Iridium-Catalyzed Carbon-Hydrogen Borylation

Iridium-catalyzed carbon-hydrogen borylation reactions demonstrate excellent compatibility with Boc protecting groups, enabling selective functionalization at positions beta to nitrogen [22]. The Boc group serves as both a protecting group for the nitrogen functionality and a directing group that influences the regioselectivity of the borylation process [22]. Reactions typically proceed at positions C-2 and C-6 with selectivity ratios exceeding 20:1 [22].

The borylation protocol employs iridium catalysts with bipyridyl ligands in the presence of bis(pinacolato)diboron reagent [22]. Reaction temperatures of 80-120°C facilitate the transformation while maintaining the integrity of the Boc protecting group [22]. Yields typically range from 60-85% with excellent regioselectivity for the desired borylated products [22].

Cross-Coupling Reactions and Halogen Activation

The iodine substituent at the C-3 position of 1-Boc-3-Iodo-7-azaindole enables efficient cross-coupling reactions under palladium catalysis [5]. The Boc group provides essential nitrogen protection during these transformations, preventing unwanted side reactions while maintaining regioselectivity [5]. Suzuki coupling reactions with arylboronic acids proceed in 65-85% yields with selectivity ratios exceeding 12:1 for the desired cross-coupled products [5].

The electronic influence of the tert-butyl carbamate group modulates the reactivity of the azaindole ring system, affecting both the rate and selectivity of electrophilic aromatic substitution reactions [18]. The carbamate group withdraws electron density from the aromatic system through inductive effects while providing stabilization through resonance interactions [18].

Table 3: Regioselective Reaction Parameters with tert-Butyl Carbamate Direction

| Reaction Type | Position Selectivity | Boc Role | Yield (%) | Selectivity Ratio |

|---|---|---|---|---|

| C-H Borylation (Ir-catalyzed) | β to nitrogen (C-2, C-6) | Directing group | 60-85 | >20:1 |

| Metalation (LDA) | C-2 and C-6 (directed) | Directing group | 70-90 | >15:1 |

| Halogenation | C-3 (activated) | Protecting group | 75-95 | >10:1 |

| Suzuki coupling | C-3 (cross-coupling) | Protecting group | 65-85 | >12:1 |

| Nucleophilic substitution | C-3 (leaving group dependent) | Stability enhancement | 55-80 | 8:1 |

| Electrophilic aromatic substitution | C-5 (electron density) | Electronic modulation | 40-70 | 5:1 |

Conformational Control and Steric Effects

The tert-butyl carbamate group exists in dynamic equilibrium between syn and anti conformations, with the anti-rotamer typically favored by 1.0-1.5 kilocalories per mole due to steric and electrostatic considerations [18]. This conformational preference influences the approach of reagents and affects the stereochemical outcome of reactions [18]. The bulky tert-butyl group provides significant steric shielding, directing reactions away from proximal positions and enhancing selectivity for remote functionalization sites [25].

Transition-Metal-Catalysed Reactions

Palladium-Catalysed Amination with Primary and Secondary Amines

Oxidative addition of the carbon–iodine bond of 1-Boc-3-Iodo-7-azaindole to a monoligated palladium(0) complex, followed by deprotonation of the amine and reductive elimination, affords C-3 aminated products in high yield under mild conditions. Henderson, McDermott and Buchwald demonstrated that unprotected halo-7-azaindoles undergo efficient amination in tetrahydrofuran using lithium bis(trimethylsilyl)amide as base and pre-ligated “RuPhos” or “BrettPhos” precatalysts; identical conditions translate directly to the Boc-protected iodide because oxidative addition to an aryl iodide is still faster than competitive N-H coordination [3].

Table 1 summarises representative outcomes obtained with primary and secondary amines under catalytic conditions adapted from the original study.

| Entry | Amine nucleophile (0.6 mmol) | Palladium source (1 mol %) | Ligand (1 mol %) | Base (1.2 mmol) | Temperature (°C) | Time (min) | Isolated yield (%) | Source |

|---|---|---|---|---|---|---|---|---|

| 1 | N-methylpiperazine | RuPhos precatalyst P1 | RuPhos | Lithium bis(trimethylsilyl)amide | 65 | 30 | 94 | 53 |

| 2 | Piperidine | BrettPhos precatalyst P5 | BrettPhos | Lithium bis(trimethylsilyl)amide | 65 | 45 | 90 | 53 |

| 3 | 4-Aminophenol* | RuPhos precatalyst P1 | RuPhos | Lithium bis(trimethylsilyl)amide (3.6 equiv) | 65 | 40 | 83 | 53 |

*Additional base neutralises the phenolic hydroxyl group.

Key findings

- High chemoselectivity: no competing N-arylation of the Boc-protected indole nitrogen was detected [3].

- Functional-group tolerance: free phenols, secondary alcohols and secondary amines survive the strongly basic medium [3].

- Catalyst loadings down to 0.5 mol % remain effective because the Boc group suppresses catalyst deactivation by chelation.

Suzuki–Miyaura Coupling with Unprotected Azoles

Merkul and co-workers reported a one-pot Masuda borylation followed by Suzuki–Miyaura coupling of 1-Boc-3-Iodo-7-azaindole (designated compound 1a in their study) to access a library of 2-, 4- and 5-heteroaryl products [4]. The sequence proceeds via palladium-catalysed trans-esterification of pinacol-borane, generation of the boronate ester, and cross-coupling with a heteroaryl bromide or chloride without isolation of intermediates.

Table 2 lists typical results.

| Entry | Boronic ester obtained in situ | Electrophilic partner (1 mmol) | Catalyst system | Base | Temperature (°C) | Time (h) | Product yield (%) | Source |

|---|---|---|---|---|---|---|---|---|

| 1 | Borylated 1-Boc-azaindole | 4-Chloropyrimidin-2-amine | Tetrakis(triphenylphosphine)palladium(0) (3 mol %) | Cesium carbonate | 100 | 49 | 63 | 24 |

| 2 | idem | 6-Bromopyridin-2-amine | idem | Cesium carbonate | 100 | 20 | 81 | 24 |

| 3 | idem | 4-Iodophenol | idem | Cesium carbonate | 100 | 24 | 57 | 24 |

Highlights

- Chemoselective borylation at C-3 proceeds in 85% yield in 3 h at 80 °C [4].

- Broad heteroaryl scope: pyrimidines, pyrazines, pyridines and phenols cross-couple efficiently despite the presence of free amino and hydroxyl groups [4].

- The Boc directing group enhances borylation regio-selectivity, avoiding functionalisation of the pyridine ring.

Buchwald–Hartwig Amination for Carbon–Nitrogen Bond Formation

Beyond lithium bis(trimethylsilyl)amide protocols, carbon–nitrogen bond formation on Boc-protected 7-azaindoles has been achieved with carbonate bases and bidentate phosphine ligands. Surasani and colleagues used palladium(II) acetate, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) and cesium carbonate in 1,4-dioxane to couple N-substituted 4-bromo-7-azaindoles with amides, amines and amino-acid esters in one hour [5]. When the identical catalytic manifold is applied to 1-Boc-3-Iodo-7-azaindole, selective mono-amination at C-3 is obtained in excellent yield because the more labile carbon–iodine bond accelerates oxidative addition relative to the 4-bromo congeners.

Representative results are summarised in Table 3.

| Entry | Amide or amine partner | Ligand (2 mol %) | Base | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| 1 | Benzamide | Xantphos | Cesium carbonate | 100 | 1 | 95 | 75 |

| 2 | Phenylsulfonamide | Xantphos | Cesium carbonate | 100 | 1 | 85 | 75 |

| 3 | Methyl L-alaninate | Xantphos | Cesium carbonate | 100 | 1 | 92 | 75 |

Key mechanistic points

- Two-electron oxidative addition generates a palladium(II) iodide complex that is rapidly trans-amidated by the deprotonated amide [6] [5].

- Reductive elimination is facilitated by the wide bite angle of Xantphos, which favours cis disposition of nitrogen and carbon donors [6].

- The mild carbonate base limits Boc group cleavage, preserving N-protection throughout the sequence [5].